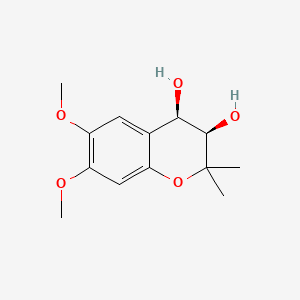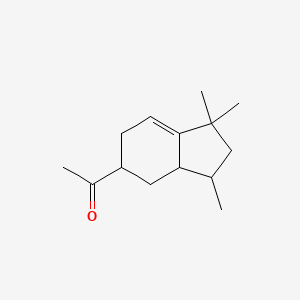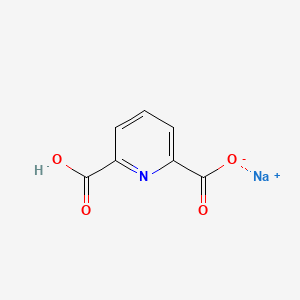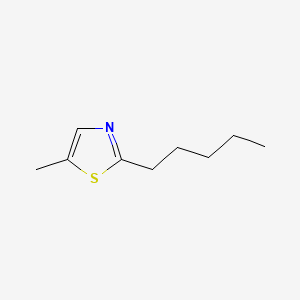
5-Methyl-2-pentylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-pentylthiazole is an organic compound belonging to the class of 2,5-disubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2 and 5. The molecular formula of this compound is C9H15NS, and it has a molecular weight of 169.287 g/mol . This compound is known for its distinct odor and is often used in flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylthiazole typically involves the reaction of appropriate thiazole precursors with alkylating agents. One common method includes the alkylation of 2-aminothiazole with 1-bromo-5-methylpentane under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-pentylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles.
Aplicaciones Científicas De Investigación
5-Methyl-2-pentylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-pentylthiazole involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially inhibiting enzymes or blocking receptors involved in disease processes .
Comparación Con Compuestos Similares
2-Methylthiazole: Another thiazole derivative with similar chemical properties but different applications.
5-Ethyl-2-methylthiazole: Shares structural similarities but has distinct odor and flavor characteristics.
2,5-Dimethylthiazole: Known for its use in flavoring agents and has a different substitution pattern on the thiazole ring.
Uniqueness: 5-Methyl-2-pentylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain at the 2-position differentiates it from other thiazole derivatives, making it particularly valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
86290-21-3 |
|---|---|
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
5-methyl-2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9-10-7-8(2)11-9/h7H,3-6H2,1-2H3 |
Clave InChI |
NEZJGDWWXKETPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC=C(S1)C |
Punto de ebullición |
262.00 °C. @ 760.00 mm Hg |
melting_point |
114.00 °C. @ 760.00 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



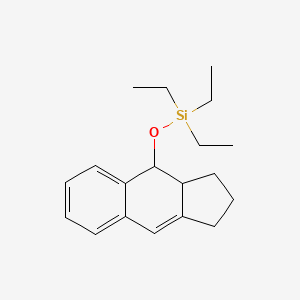
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
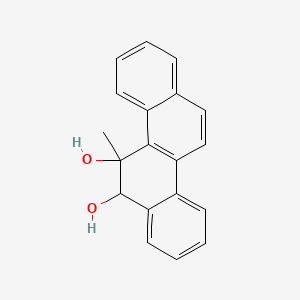
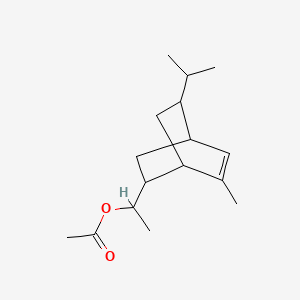
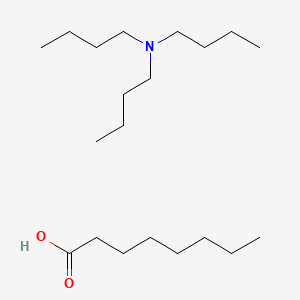
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
